molecular formula C13H7ClIN3O5 B12478849 N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide

N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide

Cat. No.: B12478849
M. Wt: 447.57 g/mol
InChI Key: ZRDTZYBSKZBCOS-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline. This intermediate is then subjected to iodination to introduce the iodine atom at the desired position. The final step involves the formation of the benzamide by reacting the iodinated intermediate with 3-iodo-5-nitrobenzoic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the chloro and iodo groups may facilitate binding to specific protein sites, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenol
  • 2-chloro-5-nitrophenol
  • 4-chloro-2-nitrophenol
  • 2,6-dichloro-4-nitrophenol

Uniqueness

N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide is unique due to the presence of both chloro and iodo substituents on the benzamide core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C13H7ClIN3O5

Molecular Weight

447.57 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-3-iodo-5-nitrobenzamide

InChI

InChI=1S/C13H7ClIN3O5/c14-11-6-9(17(20)21)1-2-12(11)16-13(19)7-3-8(15)5-10(4-7)18(22)23/h1-6H,(H,16,19)

InChI Key

ZRDTZYBSKZBCOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-]

Origin of Product

United States

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